molecular formula C9H10ClN3O3S B8765890 4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one

4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one

Cat. No.: B8765890
M. Wt: 275.71 g/mol
InChI Key: QJSBGOOYHWHKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one is a chemical compound with the molecular formula C9H10ClN3O3S and a molecular weight of 275.71 g/mol . This compound is characterized by the presence of a chloropyridine ring attached to a sulfonyl group, which is further connected to a piperazinone ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with piperazin-2-one under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one is unique due to its sulfonyl group, which imparts distinct chemical reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where sulfonyl functionality is required .

Properties

Molecular Formula

C9H10ClN3O3S

Molecular Weight

275.71 g/mol

IUPAC Name

4-(6-chloropyridin-3-yl)sulfonylpiperazin-2-one

InChI

InChI=1S/C9H10ClN3O3S/c10-8-2-1-7(5-12-8)17(15,16)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6H2,(H,11,14)

InChI Key

QJSBGOOYHWHKCS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-piperazinone (0.46 g, 4.59 mmol, Sigma-Aldrich, St. Louis, Mo.) and triethylamine (1.5 mL, 10.76 mmol) in CH2Cl2 (20 mL) at 0° C. was added 6-chloropyridine-3-sulfonyl chloride (0.974 g, 4.59 mmol, Organic Process Research & Development 2009, 13, 875). The resulting slurry was stirred at room temperature for 30 min and then was concentrated. The residue was mixed with saturated aqueous NaHCO3 (10 mL) and was stirred at room temperature for 1 d. The slurry was filtered, washed with water (3×5 mL), and dried under reduced pressure to give 4-((6-chloro-3-pyridinyl)sulfonyl)-2-piperazinone as a white solid (1.12 g).
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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